molecular formula C10H16N2O B2703398 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol CAS No. 1225351-20-1

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol

Cat. No. B2703398
CAS RN: 1225351-20-1
M. Wt: 180.251
InChI Key: LHISABQPMWXWCC-UHFFFAOYSA-N
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Description

“2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol” is a compound with the CAS Number: 92-65-9 . It has a molecular weight of 180.25 . The IUPAC name for this compound is 2-[4-amino(ethyl)anilino]ethanol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder in physical form . It has a molecular weight of 180.25 . The storage temperature for this compound is not specified .

Scientific Research Applications

Receptor Differentiation

The structural modification of related compounds has been shown to affect sympathomimetic activity, indicating potential applications in the differentiation and study of β-receptors. Such compounds can be used to differentiate β-receptor populations into β-1 and β-2 types, found in various tissues like the heart, adipose tissue, and bronchioles, suggesting a possible research application of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol in receptor biology and pharmacology (Lands, Ludueña, & Buzzo, 1967).

Polymer Chemistry

In polymer chemistry, the oligomerization of structurally similar compounds using enzymes like horseradish peroxidase highlights the application of this compound in the enzymatic catalysis and polymerization processes. This opens up avenues for its use in creating novel polymers and materials with specific characteristics, such as cross-linked structures (Pang, Ritter, & Tabatabai, 2003).

Optical and Electronic Materials

Research into Schiff base compounds derived from ethyl-4-amino benzoate suggests potential applications in the development of materials with nonlinear optical properties. These properties are crucial for applications in optical limiting, a field that could benefit from the unique structure of this compound for the creation of compounds with desirable electronic and optical characteristics (Abdullmajed et al., 2021).

Biochemical Research

The modification of aminophenol groups to create pH-sensitive probes for biological research highlights another application area. By adjusting the structure of related compounds, researchers can develop sensitive probes for measuring intracellular pH, indicating the potential of this compound in biochemical and medical research (Rhee, Levy, & London, 1995).

Safety and Hazards

The compound “2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol” is associated with the GHS05 and GHS07 pictograms, indicating that it may cause harm to eyes and skin, and may be harmful if swallowed . The signal word associated with this compound is "Danger" .

properties

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-3-1-9(2-4-10)5-6-12-7-8-13/h1-4,12-13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISABQPMWXWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863367
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92-65-9
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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